molecular formula C11H11N3O3S2 B2611572 4-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-2,1,3-benzothiadiazole CAS No. 2034290-02-1

4-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2611572
CAS No.: 2034290-02-1
M. Wt: 297.35
InChI Key: GDPVHJWDFDGGES-UHFFFAOYSA-N
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Description

4-{2-oxa-5-azabicyclo[221]heptane-5-sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4-hydroxy-L-proline as a starting material, which undergoes a series of reactions including protection, cyclization, and sulfonylation to form the desired bicyclic structure . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-oxa-5-azabicyclo[2.2.1]heptane-5-sulfonyl}-2,1,3-benzothiadiazole stands out due to its unique combination of a bicyclic core with a sulfonyl group and a benzothiadiazole moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

5-(2,1,3-benzothiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c15-19(16,14-5-8-4-7(14)6-17-8)10-3-1-2-9-11(10)13-18-12-9/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPVHJWDFDGGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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